2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine
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Overview
Description
2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine: is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This specific compound features a phenoxymethyl group attached to the oxadiazole ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves the formation of the oxadiazole ring followed by the introduction of the phenoxymethyl and ethanamine groups. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group can be introduced through nucleophilic substitution reactions, and the ethanamine moiety can be added via reductive amination or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The phenoxymethyl group can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological targets. It has been investigated for its antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is being studied for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for the treatment of various diseases, including infections and cancer .
Industry: The compound is also used in the industry for the synthesis of advanced materials. Its unique chemical properties make it suitable for the development of polymers, coatings, and other materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: Compared to other oxadiazoles, 2-[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine is unique due to the presence of the phenoxymethyl and ethanamine groups. These functional groups confer specific chemical and biological properties, making it distinct from other oxadiazole derivatives. For example, the phenoxymethyl group can enhance the compound’s lipophilicity, while the ethanamine moiety can improve its interaction with biological targets .
Properties
IUPAC Name |
2-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c12-7-6-11-13-10(14-16-11)8-15-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPSOHQQHBJCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NOC(=N2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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